2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include a 3-benzyl group, 8-fluoro substitution on the indole ring, and an N-(3-chloro-2-methylphenyl)acetamide side chain.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-20(27)8-5-9-21(16)30-23(33)14-32-22-11-10-18(28)12-19(22)24-25(32)26(34)31(15-29-24)13-17-6-3-2-4-7-17/h2-12,15H,13-14H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNZPKLKEASBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound belonging to the class of indole derivatives. Its unique structural features contribute to its significant biological activity, making it a subject of interest in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a pyrimidoindole core with various substituents that enhance its chemical reactivity and biological effectiveness. The presence of a fluoro group , benzyl moiety , and an acetanilide structure plays a crucial role in its interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Pyrimidoindole Core | Central structure known for diverse biological activities |
| Fluoro Group | Enhances lipophilicity and receptor binding affinity |
| Benzyl Moiety | Contributes to hydrophobic interactions |
| Acetamide Group | Facilitates interactions with enzymes and receptors |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In studies involving related indole derivatives, minimum inhibitory concentrations (MIC) demonstrated effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. The compound is believed to exert cytotoxic effects by inducing apoptosis in cancer cells through the modulation of cell signaling pathways. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:
- Receptor Binding : Interaction with specific receptors leading to altered signaling pathways.
- Enzyme Inhibition : Inhibition of key enzymes involved in cellular metabolism or proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial effects of indole derivatives reported that compounds with structural similarities to this compound exhibited MIC values ranging from 30 μM to 100 μM against various pathogens, outperforming traditional antibiotics like ampicillin .
- Anticancer Evaluation : In vitro studies on related pyrimidoindole compounds showed significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
Research Findings
Recent research has focused on optimizing the synthesis of this compound and exploring its biological activities through various assays:
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against MRSA and E. coli; MIC < 100 μM |
| Cytotoxicity | IC50 values < 10 μM in cancer cell lines |
| Enzyme Inhibition | Significant inhibition observed in enzymatic assays |
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components that contribute to its biological activity:
- Pyrimido[5,4-b]indole core : This fused ring system is known for its diverse pharmacological properties.
- Fluoro and benzyl substituents : These functional groups enhance the compound's reactivity and interaction with biological targets.
- Acetamide group : This moiety is crucial for the compound's solubility and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The unique combination of the pyrimidine and indole rings in this compound allows for effective interaction with cancer cell pathways. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in various cancer cell lines.
Antimicrobial Properties
Indole derivatives are known for their antimicrobial activities. The presence of the fluorine atom and the specific substitutions on the benzyl and phenyl rings may enhance the compound's efficacy against bacterial strains. Studies are ongoing to evaluate its effectiveness against resistant strains of bacteria.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research into its mechanism of action reveals that it may modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Anticancer | Induces apoptosis | Cancer therapy |
| Antimicrobial | Disrupts bacterial cell wall | Infection control |
| Anti-inflammatory | Modulates inflammatory pathways | Treatment of chronic inflammation |
Synthesis and Chemical Reactions
The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide typically involves several key steps:
- Preparation of the Indole Precursor : This is achieved through cyclization reactions involving appropriate anilines.
- Formation of the Pyrimido Ring : A series of condensation reactions are employed to construct this fused ring structure.
- Introduction of Functional Groups : The benzyl and fluoro substituents are introduced through nucleophilic substitution reactions.
- Final Acylation Step : The acetamide group is added under suitable conditions to yield the final product.
Table 3: Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Synthesize indole precursor through cyclization |
| 2 | Construct pyrimido ring via condensation reactions |
| 3 | Introduce substituents using nucleophilic substitutions |
| 4 | Acylate to form final acetamide product |
Comparative Studies
Comparative studies with structurally similar compounds highlight the unique properties of this compound. For instance:
- 2-(3-benzyl-8-methyl-4-oxo-pyrimido[5,4-b]indol) exhibits anticancer activity but lacks the fluorine atom, potentially affecting its binding affinity.
- 2-(3-benzylpyrimidin-4(3H)-one) has a simpler structure that may lead to different reactivity patterns compared to our compound.
Table 4: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-benzyl-8-methyl-4-oxo-pyrimido[5,4-b]indol) | Methyl instead of fluoro group | Anticancer |
| 2-(3-benzylpyrimidin-4(3H)-one) | Lacks indole core | Variable reactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]indole Derivatives
Compound 1 : 2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide ()
- Key Differences : The acetamide group is attached to a 3-chloro-4-methylphenyl instead of 3-chloro-2-methylphenyl.
- Implications : The positional isomerism (2- vs. 4-methyl) may alter steric hindrance, affecting binding to hydrophobic pockets in target proteins. Computational studies suggest that 2-methyl substitution enhances π-π stacking interactions compared to 4-methyl .
Compound 2 : 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide ()
- Key Differences :
- Benzyl substitution : 2-Chlorobenzyl vs. 3-benzyl in the target compound.
- Indole substitution : 8-Methyl vs. 8-fluoro.
- Acetamide group : N-(2-fluorophenyl) vs. N-(3-chloro-2-methylphenyl).
- Implications: The 2-chlorobenzyl group may enhance lipophilicity, improving blood-brain barrier penetration.
Coumarin-Based Acetamide Derivatives ()
- Example : N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide ().
- Structural Contrast : Replaces the pyrimidoindole core with a coumarin-oxazepine system.
- Activity : Exhibits 2.5-fold higher antioxidant activity than ascorbic acid due to the electron-donating coumarin-4-yloxy group. This highlights the role of oxygen-containing heterocycles in radical scavenging, a property less evident in pyrimidoindoles .
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Electron-Withdrawing Groups: The 8-fluoro substitution in the target compound may stabilize the enol form of the pyrimidoindole core, enhancing interactions with metal ions in enzyme active sites (e.g., kinases) .
- Metabolism : Chlorine and methyl groups on the phenyl ring are expected to slow oxidative metabolism by cytochrome P450 enzymes, improving half-life compared to unsubstituted analogs .
- Solubility : The acetamide group improves aqueous solubility relative to ester or ketone analogs, as seen in coumarin derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
